molecular formula C12H15N3O B1327105 N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine CAS No. 1142210-88-5

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Cat. No. B1327105
M. Wt: 217.27 g/mol
InChI Key: XVNRUKWVODFXIW-UHFFFAOYSA-N
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Description

“N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the N-methyl group suggests that it is a derivative of an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the N-methyl group. The oxadiazole ring is a planar, aromatic ring, which could contribute to the compound’s stability . The N-methyl group could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxadiazole ring could influence the compound’s electronic properties, while the N-methyl group could affect its polarity and solubility .

Scientific Research Applications

  • Organic Synthesis and Reaction Mechanisms:

    • Jäger et al. (2002) explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. Their research focused on the formation of tertiary amines and the ring fission of the oxadiazole system, which could be crucial for developing novel synthetic pathways in organic chemistry (Jäger et al., 2002).
  • Antimicrobial and Anticancer Applications:

    • Tien et al. (2016) studied derivatives of 2-Methylbenzimidazole containing 1,3,4-Oxadiazole for their antimicrobial activity. Their research offers insights into the potential use of these compounds in combating bacterial, mold, and yeast infections (Tien et al., 2016).
    • Ravinaik et al. (2021) evaluated the anticancer activity of substituted benzamides containing the 1,3,4-oxadiazole structure. They found some compounds with significant anticancer activity, highlighting the potential of these derivatives in cancer therapy (Ravinaik et al., 2021).
  • Material Science and Liquid Crystalline Properties:

    • Ali and Tomi (2018) synthesized and characterized non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives, investigating their mesomorphic properties. Their work contributes to the understanding of liquid crystalline behaviors, relevant in the field of material science (Ali & Tomi, 2018).
  • Chemosensors and Analytical Chemistry:

    • Ma et al. (2013) developed novel anion sensors containing 1,3,4-oxadiazole groups. These sensors show promise for detecting fluoride ions, which could have important applications in environmental monitoring and analytical chemistry (Ma et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of oxadiazole derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. Future research on “N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” could involve exploring its potential biological activities and optimizing its structure for specific applications .

properties

IUPAC Name

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRUKWVODFXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188051
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

CAS RN

1142210-88-5
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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